Acide (4-(2-bromoéthyl)phényl)boronique

Vue d'ensemble

Description

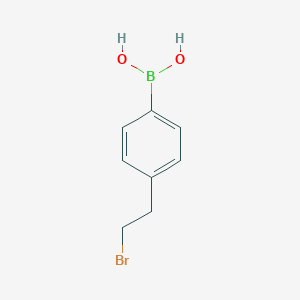

(4-(2-Bromoethyl)phenyl)boronic acid, also known as (4-(2-Bromoethyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Bromoethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(2-bromoethyl)phenyl)boronic acid, have gained attention for their potential in anticancer therapies. This compound can be modified to enhance its interaction with biological targets, leading to improved selectivity and efficacy in cancer treatment. For instance, the introduction of boronic acid groups into bioactive molecules has been shown to modify their pharmacokinetic properties positively .

Drug Delivery Systems

Recent studies have demonstrated the use of boronic acid-modified dendrimers for intracellular delivery of therapeutic agents. For example, a study utilized (4-(bromomethyl)phenyl)boronic acid to synthesize dendrimers that effectively delivered bovine serum albumin (BSA) into HeLa cells. The results indicated that higher densities of boronic acid on dendrimers significantly enhanced transduction efficiency compared to other materials . This highlights the potential of (4-(2-bromoethyl)phenyl)boronic acid as a crucial component in developing advanced drug delivery systems.

Synthesis and Organic Reactions

Cross-Coupling Reactions

(4-(2-Bromoethyl)phenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron source, enabling the coupling of aryl halides with various nucleophiles . This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Functionalized Compounds

This boronic acid derivative has been employed in synthesizing various functionalized compounds. For instance, it can be used to create boronated triaryl phosphonium salts, which have applications in cytotoxicity studies . Additionally, it serves as a precursor for creating fluorescent probes for detecting hydrogen peroxide and other analytes .

Material Science Applications

Nanoparticle Formation

The ability of (4-(2-bromoethyl)phenyl)boronic acid to form stable nanoparticles has been explored in material science. The modification of polyethylenimine (PEI) with this boronic acid allows for the construction of nano-prodrugs that enhance drug solubility and stability . These nanoparticles can be tailored for specific drug delivery applications, improving therapeutic outcomes.

Case Studies

Mécanisme D'action

Target of Action

4-(2-Bromoethyl)phenylboronic acid is a boronic acid derivative that is commonly used in organic synthesis . The primary targets of this compound are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play crucial roles in various biological processes, including cellular signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . At high pH conditions, the phenylboronic acid (PBA) can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol . This pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials .

Biochemical Pathways

The interaction of 4-(2-Bromoethyl)phenylboronic acid with cis-diol containing molecules can affect various biochemical pathways. For instance, it can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water , indicating its potential role in glucose metabolism.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by pH conditions.

Result of Action

The molecular and cellular effects of 4-(2-Bromoethyl)phenylboronic acid’s action are largely dependent on its targets. For example, when it interacts with glucose molecules, it can affect glucose sensing and potentially influence glucose homeostasis .

Action Environment

The action of 4-(2-Bromoethyl)phenylboronic acid is influenced by environmental factors, particularly pH. As mentioned earlier, the compound’s interaction with its targets is pH-dependent . Moreover, its susceptibility to hydrolysis is also influenced by pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment.

Activité Biologique

(4-(2-Bromoethyl)phenyl)boronic acid is a member of the boronic acid family, which has gained attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development. This article explores the biological activity of (4-(2-Bromoethyl)phenyl)boronic acid, focusing on its potential applications in cancer therapy, antibacterial activity, and enzyme inhibition.

Chemical Structure and Properties

(4-(2-Bromoethyl)phenyl)boronic acid can be represented by the following structure:

This compound features a boronic acid functional group, which is crucial for its biological interactions. The presence of the bromoethyl group enhances its reactivity and potential selectivity towards biological targets.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including (4-(2-Bromoethyl)phenyl)boronic acid, as anticancer agents. Boronic acids can inhibit proteasomes, which are vital for regulating protein degradation. Bortezomib, a well-known boronic acid derivative, exemplifies this mechanism by inducing apoptosis in cancer cells through proteasome inhibition .

Case Study:

A study examined the effects of various boronic acid derivatives on cancer cell lines. The results indicated that (4-(2-Bromoethyl)phenyl)boronic acid exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. (4-(2-Bromoethyl)phenyl)boronic acid has been evaluated for its ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria.

Research Findings:

In vitro studies demonstrated that this compound could restore the activity of cefotaxime against Klebsiella pneumoniae expressing KPC-2 β-lactamase. The compound's structure-activity relationship (SAR) studies revealed that modifications to the boronic acid moiety significantly influenced its inhibitory potency .

The biological activity of (4-(2-Bromoethyl)phenyl)boronic acid is largely attributed to its ability to form reversible covalent bonds with diols in biological molecules. This property allows it to interact with various targets, including:

- Proteins: Inhibition of proteasomal activity leads to accumulation of regulatory proteins that promote apoptosis.

- Enzymes: The compound acts as a competitive inhibitor for β-lactamases, preventing bacterial resistance mechanisms.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

[4-(2-bromoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGHXMQOMKXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631612 | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-90-2 | |

| Record name | B-[4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137756-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.